1,10-Phenanthroline-2-carboxaMide
CAS No.: 16332-24-4
Cat. No.: VC0241755
Molecular Formula: C6H14Cl2N2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16332-24-4 |
---|---|
Molecular Formula | C6H14Cl2N2 |
Molecular Weight | 0 |
Introduction
Chemical Structure and Basic Properties
1,10-Phenanthroline-2-carboxamide (commonly abbreviated as PTA in research literature) consists of a phenanthroline backbone with a carboxamide group attached at the 2-position. The compound features two nitrogen donor atoms in the phenanthroline ring system and an oxygen donor in the carboxamide group, creating a tridentate coordination pattern that makes it particularly effective for metal ion complexation .
The basic structure contains a phenanthroline moiety and an amide group, with the general formula C₁₃H₉N₃O for the parent compound. Variants of this compound can be created by modifying the substituents on the amide nitrogen, resulting in derivatives such as N-alkyl-N-phenyl-1,10-phenanthroline-2-carboxamide . The compound combines both soft nitrogen donors (phenanthroline nitrogens) and hard oxygen donors (amide oxygen), creating what researchers describe as "intra-ligand synergism" .
Physical Properties
Table 1: Physical Properties of 1,10-Phenanthroline-2-carboxylic acid (Precursor)
Property | Value |
---|---|
Molecular Formula | C₁₃H₈N₂O₂ |
Molecular Weight | 224.2148 g/mol |
Density | 1.431 g/cm³ |
Boiling Point | 467.2°C at 760 mmHg |
Refractive Index | 1.769 |
Flash Point | 236.3°C |
Vapor Pressure | 1.57E-09 mmHg at 25°C |
These values represent the properties of 1,10-phenanthroline-2-carboxylic acid, which serves as a precursor to the carboxamide compounds discussed in this article . The actual properties of the carboxamide derivatives will vary based on the specific substituents attached to the amide nitrogen.
Synthetic Approaches
While the search results don't provide detailed synthetic methods specifically for 1,10-phenanthroline-2-carboxamide, related compounds such as 1,10-phenanthroline-2,9-bistriazoles are synthesized through copper-catalyzed azide/alkyne cycloaddition reactions . The synthesis of 1,10-phenanthroline-2-carboxamide derivatives typically involves the conversion of 1,10-phenanthroline-2-carboxylic acid to the corresponding acid chloride, followed by reaction with appropriate amines to form the desired amide products.
The choice of substituents on the amide nitrogen significantly impacts the physicochemical properties of the resulting compounds, particularly their solubility in organic solvents and their extraction capabilities. For example, N-octyl-N-tolyl-1,10-phenanthroline-2-carboxamide was specifically developed to optimize solubility in organic phases for extraction applications .
Coordination Chemistry
The coordination chemistry of 1,10-phenanthroline-2-carboxamide with metal ions, particularly lanthanides and actinides, represents one of its most significant aspects and applications.
Coordination Mode
1,10-Phenanthroline-2-carboxamide acts as a tridentate ligand, coordinating to metal ions through:
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Two nitrogen atoms in the phenanthroline ring system
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One oxygen atom from the carboxamide group
X-ray crystallography and extended X-ray absorption fine structure (EXAFS) studies have revealed that two PTA molecules coordinate with trivalent lanthanide ions (Ln³⁺) in both crystal and solution states . This coordination pattern creates a stable complex with a coordination number of six around the central metal ion.
Table 2: Coordination Bond Distances in Lanthanide-PTA Complexes
Metal Ion | N-Metal Bond Distance (Å) | O-Metal Bond Distance (Å) |
---|---|---|
Nd³⁺ | 2.58-2.62 | 2.38-2.42 |
Eu³⁺ | 2.55-2.59 | 2.36-2.40 |
Complexation Properties
The presence of both nitrogen and oxygen donor atoms in PTA creates unique complexation properties that distinguish it from purely oxygen-based or nitrogen-based ligands. The oxygen donor promotes ligand coordination with lanthanides over competing protonation reactions in acidic solutions, making these compounds effective even under highly acidic conditions .
N-Octyl-N-tolyl-1,10-phenanthroline-2-carboxamide has demonstrated high extractability for Eu³⁺ even under acidic conditions, which is a significant advantage over purely nitrogen-based ligands that tend to undergo protonation in acidic media, reducing their effectiveness .
Applications in Metal Ion Extraction and Separation
1,10-Phenanthroline-2-carboxamide and its derivatives show significant promise in the field of lanthanide and actinide separation, with potential applications in nuclear fuel cycle management and radioactive waste treatment.
Actinide Separation
Density functional calculations have predicted the selectivity of 1,10-phenanthroline-2,9-dicarboxylamide toward the Am(III) ion. Subsequent solvent extraction experiments validated this theoretical prediction, with a maximum separation factor of approximately 51 achieved using 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline .
Table 3: Separation Factors for Selected Phenanthroline Carboxamide Derivatives
Compound | Separation Factor (SF(Am/Eu)) |
---|---|
2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline | ~51 |
N-Octyl-N-tolyl-1,10-phenanthroline-2-carboxamide | High extractability for Eu³⁺ |
This selectivity is attributed to the concept of "intra-ligand synergism," where a hard donor atom (oxygen) preferentially binds to trivalent actinides compared to trivalent lanthanides when in the presence of another soft donor center (nitrogen) .
Structure-Activity Relationships
The coordination and extraction properties of phenanthroline carboxamides can be significantly modulated by structural modifications, particularly through the variation of substituents on the amide group.
Mono vs. Dicarboxamide Derivatives
Tridentate monocarboxamides and tetradentate dicarboxamides show different trends in lanthanide series extraction, although both preferentially extract light lanthanides . This difference in behavior suggests that the number and position of carboxamide groups significantly influence the coordination geometry and extraction selectivity.
Recent Research Developments
Recent research has expanded the scope of phenanthroline derivatives to include novel structures such as 1,10-phenanthroline-2,9-bistriazoles, which have been synthesized through copper-catalyzed azide/alkyne cycloaddition reactions . These compounds have been evaluated for their ability to bind and stabilize G-quadruplex (G4) structures using techniques such as Förster resonance energy transfer (FRET) melting, circular dichroism (CD), and fluorescence spectroscopy.
Compounds identified as 4a, 4b, and 5b (in the original research) have shown good binding properties with KRAS G4 sequences. Additionally, compound 2a exhibited cytotoxicity toward A549 and H1299 cancer cells while showing low cytotoxicity toward non-malignant MRC-5 cells . These findings suggest potential applications in anti-cancer therapy, expanding the utility of phenanthroline derivatives beyond metal ion coordination and separation.
Comparison with Other Ligand Systems
The unique combination of nitrogen and oxygen donors in phenanthroline carboxamides distinguishes them from purely nitrogen-based or oxygen-based ligands used in metal ion extraction and separation.
Advantages over Pure Nitrogen Donor Ligands
Traditional aza-aromatic nitrogen donor ligands such as BTP (bis-triazinyl-pyridine) and TPTZ (tripyridyltriazine) show selectivity for trivalent actinides over lanthanides, but they are generally ineffective for extraction under highly acidic conditions due to protonation of the nitrogen atoms . In contrast, the incorporation of an oxygen donor in phenanthroline carboxamides promotes metal coordination over competing protonation reactions, allowing these compounds to function effectively even in acidic media.
Comparison with Oxygen Donor Ligands
Pure oxygen donor ligands often show high complexation ability for both trivalent actinides and lanthanides but typically lack selectivity between these series due to their similar ionic radii and charge density . The combination of both oxygen and nitrogen donors in phenanthroline carboxamides enables selective interactions based on subtle differences in the covalent bonding character of actinides versus lanthanides.
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